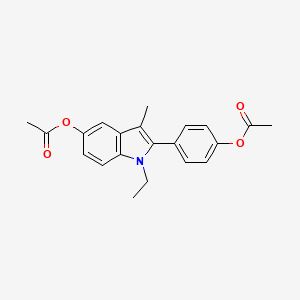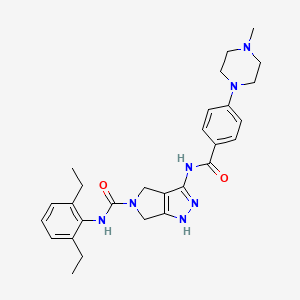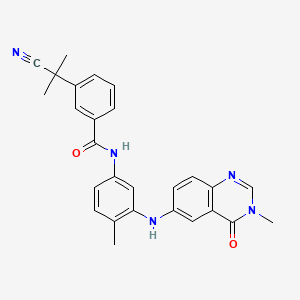
AZ 628
Übersicht
Beschreibung
AZ 628 ist ein potenter Inhibitor der Raf-Kinase-Familie, der speziell auf B-Raf, B-RafV600E und c-Raf-1 abzielt. Es ist bekannt für seine Fähigkeit, diese Kinasen mit hoher Spezifität und Potenz zu hemmen, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht. Die Verbindung ist besonders wirksam gegen Melanom- und Darmkrebszelllinien, die die B-RafV600E-Mutation tragen .
Wissenschaftliche Forschungsanwendungen
AZ 628 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.
Biologie: In der Zellbiologie eingesetzt, um die Auswirkungen der Hemmung der Raf-Kinase auf Zellproliferation, Apoptose und Differenzierung zu untersuchen.
Medizin: Als potenzieller Therapeutikum zur Behandlung von Krebs, insbesondere bei B-RafV600E-Mutationen, erforscht.
Industrie: Wird bei der Entwicklung neuer Krebstherapien und in der Arzneimittelforschung eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die ATP-Bindungsstelle von Raf-Kinasen bindet und so deren Aktivierung verhindert. Diese Hemmung stört den RAS-RAF-MEK-ERK-Signalweg, der für Zellproliferation und -überleben entscheidend ist. Die Selektivität der Verbindung für Raf-Kinasen gegenüber anderen Kinasen gewährleistet eine gezielte Hemmung und reduziert Off-Target-Effekte .
Wirkmechanismus
Target of Action
AZ 628, also known as 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide, is a potent inhibitor of several Raf kinases . Its primary targets include BRAF , c-Raf-1 , and BRAFV600E . These kinases are part of the Raf kinase family, which consists of three serine/threonine-specific protein kinases .
Mode of Action
This compound prevents the activation of CRAF by persistently occupying the ATP-binding site of Raf kinase . This compound also inhibits the activation of other tyrosine protein kinases such as DDR2, VEGFR2, Lyn, Flt1, FMS, and others .
Biochemical Pathways
Raf kinases participate in the RAS-RAF-MEK-ERK signal transduction cascade, also known as the mitogen-activated protein kinase (MAPK) cascade . The activation of MAPK signaling leads to different cellular responses such as cell proliferation, apoptosis, and inflammation .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
This compound has potent anti-tumor activity. In human colon and melanoma-derived cell lines that carry the recurrent V600E activating BRAF mutation, this compound was shown to inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and cause apoptosis . It may also have antiangiogenic effects due to the inhibition of VEGFR2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the development of resistance to this compound has been associated with elevated levels of the RAF downstream effector p-ERK1/2 . The survival of this compound-resistant cells is dependent on CRAF . .
Biochemische Analyse
Biochemical Properties
AZ 628 plays a crucial role in biochemical reactions by inhibiting Raf kinases, including B-Raf, B-Raf V600E, and c-Raf-1. The compound exhibits IC50 values of 105 nM, 34 nM, and 29 nM for these kinases, respectively . This compound also inhibits the activation of several tyrosine protein kinases such as VEGFR2, DDR2, Lyn, Flt1, and FMS . These interactions are primarily ATP-competitive, where this compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It inhibits the growth of cancer cell lines, particularly those with the B-Raf V600E mutation, by inducing cell cycle arrest and apoptosis . The compound also reverses multidrug resistance (MDR) in cancer cells by antagonizing the ATP-binding cassette transporter G2 (ABCG2), thereby increasing the intracellular accumulation of chemotherapeutic drugs . Additionally, this compound affects cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its potent, ATP-competitive inhibition of Raf kinases. By binding to the ATP-binding site, this compound prevents the activation of Raf kinases, which in turn inhibits downstream signaling through the MAPK/ERK pathway . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. This compound also inhibits other tyrosine kinases, contributing to its broad-spectrum anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibition of Raf kinases in vitro . Long-term studies have shown that this compound can maintain its inhibitory effects on cell proliferation and survival, with minimal degradation over time . These findings suggest that this compound is a stable and effective inhibitor in both short-term and long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound lead to more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of Raf kinases and subsequent effects on the MAPK/ERK signaling pathway . The compound also interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. These interactions contribute to the compound’s overall anticancer activity and its ability to inhibit cell proliferation and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit ABCG2-mediated drug efflux enhances its intracellular accumulation and efficacy . Additionally, this compound’s distribution within tissues is influenced by its interactions with cell membrane transporters and binding proteins, which facilitate its localization and accumulation in target cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on Raf kinases and other tyrosine kinases . The compound’s localization is influenced by its binding to the ATP-binding sites of these kinases, which are predominantly found in the cytoplasm. This subcellular localization is crucial for this compound’s ability to effectively inhibit key signaling pathways involved in cell proliferation and survival .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
AZ 628 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Benzamid-Kernstruktur beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von 3-(2-Cyanpropan-2-yl)-N-[4-Methyl-3-[(3-Methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamid. Dies umfasst mehrere wichtige Schritte, darunter Nitrierung, Reduktion und Amidierungsreaktionen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Verbindung wird typischerweise in fester Form hergestellt und bei niedrigen Temperaturen gelagert, um die Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AZ 628 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Quinazolinringstruktur zu modifizieren.
Substitution: Die aromatischen Ringe in this compound können Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu verbessern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sorafenib: Ein weiterer Raf-Kinase-Inhibitor mit breiterem Kinase-Hemmungsprofil.
Vemurafenib: Zielt speziell auf B-RafV600E ab, hat aber unterschiedliche pharmakokinetische Eigenschaften.
Dabrafenib: Ähnlich wie Vemurafenib, aber mit unterschiedlichen Wirksamkeits- und Sicherheitsprofilen
Einzigartigkeit
AZ 628 ist aufgrund seiner hohen Spezifität und Potenz gegen B-Raf, B-RafV600E und c-Raf-1 einzigartig. Seine Fähigkeit, diese Kinasen mit minimalen Off-Target-Effekten zu hemmen, macht es zu einem wertvollen Werkzeug in der Krebsforschung. Darüber hinaus unterstreicht seine Wirksamkeit bei der Induktion von Apoptose und Zellzyklusarrest in Krebszelllinien sein Potenzial als Therapeutikum .
Eigenschaften
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878739-06-1 | |
| Record name | AZ-628 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 878739-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-628 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AZ628 interact with its target, RAF kinase?
A1: AZ628 is a type II RAF kinase inhibitor, meaning it binds to the inactive DFG-out conformation of the kinase domain. It exhibits a slow off-rate, leading to prolonged target engagement.
Q2: What are the downstream effects of AZ628 binding to RAF kinase?
A2: By inhibiting RAF kinase, AZ628 disrupts the RAF/MEK/ERK signaling pathway. This inhibition leads to reduced phosphorylation of MEK and ERK, ultimately suppressing tumor cell proliferation, invasion, and survival.
Q3: Does AZ628 induce paradoxical ERK activation as observed with some other RAF inhibitors?
A3: Unlike type I RAF inhibitors like Dabrafenib, AZ628 does not induce paradoxical ERK activation in cells overexpressing CRAF.
Q4: What is the molecular formula and weight of AZ628?
A4: The molecular formula of AZ628 is C26H23N5O2, and its molecular weight is 437.5 g/mol.
Q5: Have computational methods been used to study AZ628?
A5: Yes, molecular dynamics simulations and binding free energy calculations have been employed to investigate the influence of the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase on the binding of AZ628.
Q6: Are there studies on the stability and formulation of AZ628?
A7: One study investigated incorporating AZ628 into carbonate apatite nanoparticles and modifying them with α-ketoglutaric acid to enhance cellular uptake and potentially improve delivery.
Q7: What is the pharmacodynamic profile of AZ628?
A9: AZ628 effectively inhibits ERK phosphorylation in cells expressing different BRAF mutant types. It shows potent inhibition of PMA-stimulated AP1 reporter activity, indicating its impact on downstream signaling.
Q8: What is the in vitro efficacy of AZ628?
A10: AZ628 demonstrates potent growth inhibitory effects in various cancer cell lines, including melanoma, colon cancer, and breast cancer, particularly those harboring BRAF mutations. It effectively inhibits cell proliferation and induces apoptosis, especially in combination with other agents like Trametinib.
Q9: Has AZ628 been tested in vivo?
A11: Yes, AZ628 has shown efficacy in preclinical in vivo models. In a mouse xenograft model of lung cancer, the combination of AZ628 with a STAT3 inhibitor significantly inhibited tumor growth compared to either agent alone. Additionally, AZ628, in combination with Trametinib, effectively inhibited tumor growth in a BRAF mutant lung cancer xenograft model.
Q10: What are the known resistance mechanisms to AZ628?
A12: One study identified elevated CRAF protein levels as a potential mechanism of acquired resistance to AZ628 in melanoma cells. Another study showed that the β3-αC loop deletion mutation (ΔNVTAP) in BRAF kinase can confer resistance to AZ628 in colorectal cancer cells.
Q11: What are the strategies for improving AZ628 delivery?
A14: One study explored the use of α-ketoglutaric acid-modified carbonate apatite nanoparticles to enhance the cellular uptake of AZ628 in breast cancer cells. This approach aims to improve drug delivery and efficacy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)

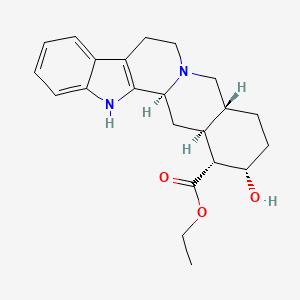

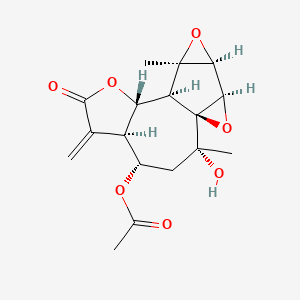
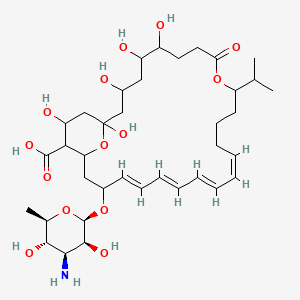
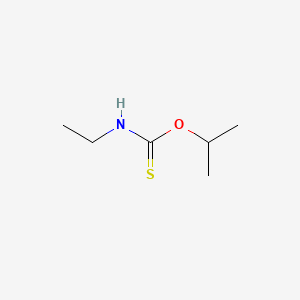
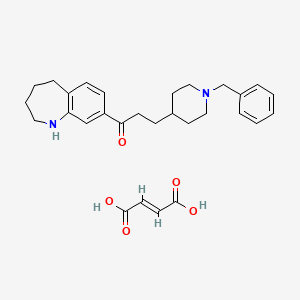

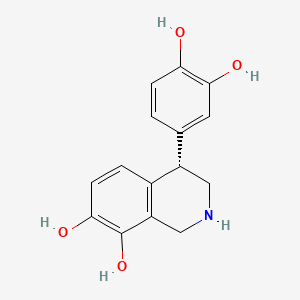
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)

